An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclo(Ile-Val)
An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclo(Ile-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Val), a cyclic dipeptide with the chemical formula C₁₁H₂₀N₂O₂, is a naturally occurring compound found in various microorganisms.[1] As a member of the diketopiperazine class of cyclic peptides, it has garnered significant interest within the scientific community due to its potential biological activities, including antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclo(Ile-Val), detailed experimental protocols for their determination, and insights into its potential mechanisms of action.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Cyclo(Ile-Val) are summarized in the table below. It is important to note that while some data are experimentally derived, others are based on computational predictions and data from closely related compounds due to the limited availability of specific experimental values for Cyclo(Ile-Val).
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₂₀N₂O₂ | Mass Spectrometry |
| Molecular Weight | 212.29 g/mol | Mass Spectrometry |
| CAS Number | 104068-43-1 | Chemical Abstract Service |
| Appearance | White amorphous powder (for related compounds) | Visual Inspection |
| Melting Point | 115.41 °C (predicted) | [1] |
| Boiling Point | 325.85 °C (predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | General observation for similar compounds |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of Cyclo(Ile-Val). Below are generalized protocols for key experiments, which can be adapted for the specific analysis of this compound.
Synthesis of Cyclo(Ile-Val)
Protocol: Solution-Phase Synthesis
This method involves the coupling of protected L-isoleucine and L-valine followed by deprotection and cyclization.
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Protection: Protect the amino groups of L-isoleucine and L-valine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).
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Activation: Activate the carboxyl group of Boc-L-isoleucine using a coupling agent like DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
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Coupling: React the activated Boc-L-isoleucine with the protected L-valine (e.g., as a methyl ester) to form the linear dipeptide Boc-Ile-Val-OMe.
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Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA).
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Cyclization: Induce intramolecular cyclization of the deprotected dipeptide under high dilution in a suitable solvent (e.g., isopropanol) with a weak base to yield Cyclo(Ile-Val).
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Purification: Purify the crude product by recrystallization or column chromatography.
Melting Point Determination
Protocol: Capillary Method
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A small, dry sample of Cyclo(Ile-Val) is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: ¹H and ¹³C NMR
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Dissolve a small amount of purified Cyclo(Ile-Val) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
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For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 200-220 ppm.
Mass Spectrometry (MS)
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Dissolve the Cyclo(Ile-Val) sample in a suitable solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile.
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Introduce the sample solution into the ESI source of the mass spectrometer.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.
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Analyze the fragment ions to confirm the structure of the dipeptide. The fragmentation of cyclic dipeptides typically involves the cleavage of the diketopiperazine ring and loss of side chains.
X-ray Crystallography
Protocol: Single-Crystal X-ray Diffraction
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Grow single crystals of Cyclo(Ile-Val) of suitable size and quality by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
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Mount a selected crystal on a goniometer head.
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Collect X-ray diffraction data at a controlled temperature (often cryogenic) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
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Process the diffraction data to determine the unit cell parameters and space group.
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Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles. The final structure is typically reported in a Crystallographic Information File (CIF). A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for Cyclo(Ile-Val) at the time of this report.
Biological Activities and Signaling Pathways
Cyclo(Ile-Val) has been reported to exhibit antimicrobial and antifungal activities. The proposed mechanisms of action often involve interactions with the cell membrane and interference with cellular communication pathways.
Antimicrobial Mechanism: Membrane Disruption
One of the primary proposed antimicrobial mechanisms for cyclic dipeptides like Cyclo(Ile-Val) is the disruption of the bacterial cell membrane. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Caption: Proposed mechanism of antimicrobial action of Cyclo(Ile-Val) via membrane disruption.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. Some cyclic dipeptides have been shown to interfere with QS signaling, thereby inhibiting the expression of virulence factors and biofilm formation. While direct evidence for Cyclo(Ile-Val) is limited, related compounds are known to act as antagonists for QS receptors.
Caption: Hypothetical model of quorum sensing inhibition by Cyclo(Ile-Val).
Conclusion
Cyclo(Ile-Val) is a cyclic dipeptide with promising biological activities. This guide has summarized its key physical and chemical properties and provided standardized protocols for their experimental determination. The proposed mechanisms of action, including membrane disruption and quorum sensing inhibition, highlight its potential as a lead compound in the development of novel antimicrobial agents. Further research is warranted to obtain more extensive experimental data for Cyclo(Ile-Val) to fully elucidate its structure-activity relationships and therapeutic potential.
